molecular formula C9H9BrClNO2 B8014533 5-Bromo-2-chloro-L-phenylalanine

5-Bromo-2-chloro-L-phenylalanine

Cat. No.: B8014533
M. Wt: 278.53 g/mol
InChI Key: WHUPPRGZWKRSEB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of bromine and chlorine atoms on the phenyl ring, specifically at the 5 and 2 positions, respectively. The compound’s molecular formula is C9H9BrClNO2 , and it has a molecular weight of 278.53 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-L-phenylalanine typically involves the bromination and chlorination of L-phenylalanine. The process begins with the protection of the amino and carboxyl groups of L-phenylalanine, followed by selective bromination and chlorination of the aromatic ring. The protecting groups are then removed to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity and function. This compound can modulate enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloro-L-phenylalanine is unique due to its specific halogenation pattern and chirality. This combination allows for distinct interactions with biological targets, making it a valuable tool in research and development .

Properties

IUPAC Name

(2S)-2-amino-3-(5-bromo-2-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUPPRGZWKRSEB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)C[C@@H](C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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